

# Testosterone Recovery: A Head-to-Head Comparison of Relugolix and Leuprolide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Relugolix |           |
| Cat. No.:            | B1679264  | Get Quote |

For researchers, scientists, and drug development professionals, understanding the nuances of androgen deprivation therapies is critical. This guide provides an in-depth comparison of testosterone recovery rates following treatment with **Relugolix**, an oral GnRH antagonist, and Leuprolide, an injectable GnRH agonist. The data presented is primarily drawn from the pivotal Phase 3 HERO study.

# Superior and Faster Testosterone Recovery with Relugolix

Data from the HERO trial consistently demonstrates that **Relugolix** allows for a significantly faster and more complete recovery of testosterone levels compared to Leuprolide after treatment discontinuation.[1][2][3] This is a crucial consideration for patients on intermittent androgen deprivation therapy or for whom quality of life after treatment is a primary concern.[4] [5]

In a subset of the HERO study involving 184 patients who completed 48 weeks of treatment, a striking difference in testosterone recovery was observed. Within 90 days of stopping treatment, 54% of men who had received **Relugolix** saw their testosterone levels return to the normal range (≥280 ng/dL), whereas only 3.2% of those treated with Leuprolide achieved the same. The median time to testosterone recovery was 86 days for the **Relugolix** group, compared to 112 days for the Leuprolide group.



Furthermore, a greater proportion of men in the **Relugolix** group (39%) achieved a recovery of at least 80% of their baseline testosterone levels compared to a mere 2.1% in the Leuprolide group. Post-hoc analyses also revealed that younger men (≤65 years) and those with higher baseline testosterone levels experienced a faster recovery with **Relugolix**.

### **Quantitative Data Summary**

The following table summarizes the key testosterone recovery data from the HERO trial's recovery substudy.

| Metric                                                                 | Relugolix     | Leuprolide  | p-value |
|------------------------------------------------------------------------|---------------|-------------|---------|
| Cumulative Incidence of Testosterone Recovery to ≥280 ng/dL at 90 Days | 53.9%         | 3.2%        | 0.0017  |
| Median Time to Testosterone Recovery to ≥280 ng/dL (Days)              | 86.0          | 112.0       | -       |
| Patients Achieving Testosterone Recovery to ≥280 ng/dL                 | 74 out of 137 | 2 out of 47 | -       |
| Median Testosterone<br>Levels at 90 Days<br>Post-Treatment<br>(ng/dL)  | 270.76        | 12.26       | -       |
| Patients Achieving<br>≥80% of Baseline<br>Testosterone at 90<br>Days   | 39%           | 2.1%        | -       |

## **Experimental Protocols: The HERO Study**



The data presented is from a prespecified testosterone recovery analysis of the Phase 3 HERO trial, a randomized, open-label, multinational study.

- Patient Population: The study enrolled 934 men with androgen-sensitive advanced prostate
  cancer who required at least one year of continuous androgen deprivation therapy. The
  recovery substudy included 184 men who completed 48 weeks of treatment and did not plan
  to start alternative androgen deprivation therapy.
- Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either:
  - Relugolix: An oral loading dose of 360 mg on day 1, followed by 120 mg once daily for 48 weeks.
  - Leuprolide: Intramuscular injections of a 3-month depot formulation for 48 weeks.
- Testosterone Recovery Assessment: Following the 48-week treatment period, testosterone
  levels were monitored for 90 days. The primary endpoint of the recovery substudy was the
  time to testosterone recovery to ≥280 ng/dL. Serum levels of prostate-specific antigen (PSA),
  luteinizing hormone (LH), and follicle-stimulating hormone (FSH) were also measured.

## **Mechanism of Action: A Tale of Two Pathways**

The differing testosterone recovery rates between **Relugolix** and Leuprolide can be attributed to their distinct mechanisms of action at the pituitary gland's gonadotropin-releasing hormone (GnRH) receptors.

**Relugolix** is a GnRH receptor antagonist. It directly and competitively binds to GnRH receptors, immediately blocking the downstream signaling that leads to the production of LH and FSH. This results in a rapid decrease in testosterone levels without an initial surge.

In contrast, Leuprolide is a GnRH receptor agonist. It initially stimulates the GnRH receptors, causing a transient increase, or "flare," in LH, FSH, and consequently, testosterone. Continuous stimulation by Leuprolide eventually leads to the downregulation and desensitization of the GnRH receptors, thereby suppressing LH and FSH production and reducing testosterone to castrate levels. This prolonged receptor desensitization is thought to contribute to the slower testosterone recovery observed with Leuprolide.





Click to download full resolution via product page

Caption: Signaling Pathways of Relugolix vs. Leuprolide.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. urotoday.com [urotoday.com]



- 2. Testosterone Recovery for Relugolix Versus Leuprolide in Men with Advanced Prostate Cancer: Results from the Phase 3 HERO Study. [clin.larvol.com]
- 3. Testosterone Recovery for Relugolix Versus Leuprolide in Men with Advanced Prostate Cancer: Results from the Phase 3 HERO Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Testosterone suppression and recovery in patients with advanced prostate cancer treated with intermittent androgen deprivation therapy with relugolix PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Testosterone Recovery: A Head-to-Head Comparison of Relugolix and Leuprolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679264#testosterone-recovery-rates-after-relugolix-vs-leuprolide-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com